molecular formula C7H13Cl4NO B15307986 4-(Trichloromethyl)azepan-4-ol hydrochloride

4-(Trichloromethyl)azepan-4-ol hydrochloride

Cat. No.: B15307986
M. Wt: 269.0 g/mol
InChI Key: XCEQREKGMGJHQH-UHFFFAOYSA-N
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Description

4-(Trichloromethyl)azepan-4-ol hydrochloride is a chemical compound with the molecular formula C7H13Cl4NO. It is characterized by the presence of a trichloromethyl group attached to an azepane ring, which also contains a hydroxyl group. This compound is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trichloromethyl)azepan-4-ol hydrochloride typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,6-diaminohexane.

    Introduction of the Trichloromethyl Group: The trichloromethyl group can be introduced via a chlorination reaction using trichloromethane (chloroform) in the presence of a suitable catalyst.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using hydrogen peroxide or another oxidizing agent.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the above synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(Trichloromethyl)azepan-4-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The trichloromethyl group can be reduced to a methyl group.

    Substitution: The chlorine atoms in the trichloromethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-(Trichloromethyl)azepan-4-one.

    Reduction: Formation of 4-(Methyl)azepan-4-ol hydrochloride.

    Substitution: Formation of various substituted azepane derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Trichloromethyl)azepan-4-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Trichloromethyl)azepan-4-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methyl)azepan-4-ol hydrochloride
  • 4-(Chloromethyl)azepan-4-ol hydrochloride
  • 4-(Bromomethyl)azepan-4-ol hydrochloride

Uniqueness

4-(Trichloromethyl)azepan-4-ol hydrochloride is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The trichloromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles and potentially more potent in biological assays.

Properties

Molecular Formula

C7H13Cl4NO

Molecular Weight

269.0 g/mol

IUPAC Name

4-(trichloromethyl)azepan-4-ol;hydrochloride

InChI

InChI=1S/C7H12Cl3NO.ClH/c8-7(9,10)6(12)2-1-4-11-5-3-6;/h11-12H,1-5H2;1H

InChI Key

XCEQREKGMGJHQH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCNC1)(C(Cl)(Cl)Cl)O.Cl

Origin of Product

United States

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